molecular formula C6H6OS B073258 2-Mercaptophenol CAS No. 1121-24-0

2-Mercaptophenol

Cat. No.: B073258
CAS No.: 1121-24-0
M. Wt: 126.18 g/mol
InChI Key: VMKYTRPNOVFCGZ-UHFFFAOYSA-N
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Description

2-Mercaptophenol, also known as thiophenol, is an organosulfur compound that is widely used in scientific research, particularly in the areas of biochemistry and physiology. It is a colorless liquid with a pungent odor, and it is highly soluble in water, alcohol, and ether. It is a versatile compound with a wide range of applications in the laboratory, and it is an important reagent in organic synthesis.

Scientific Research Applications

  • Biomimetic Models for Enzymes : 2-Mercaptophenol-α₃C is used as a biomimetic model for enzymes that utilize tyrosine residues in redox catalysis and multistep electron transfer. It offers a unique system for characterizing phenol-based proton-coupled electron transfer in a low-dielectric and structured protein environment (Tommos et al., 2013).

  • Synthesis of Metal Compounds : Vanadium, cobalt, and nickel compounds synthesized with 2-mercaptophenolate (mp 2- ) exhibit specific structures and properties, indicating its role in complex compound formation (Kang et al., 1990).

  • Vibrational Spectroscopy and Density Functional Theory Studies : 4-Mercaptophenol, a related compound, is used as a model molecule for theoretical and experimental studies of molecule structure, providing insights into vibrational frequencies and molecular electrostatic potential surface calculations (Li et al., 2014).

  • Formaldehyde Vapor Detection : Mercaptophenol-coated piezoresistive cantilevers, including this compound, have been used for the detection of formaldehyde vapor at room temperature, showing significant potential in environmental monitoring (Seo et al., 2007).

  • Synthesis of Benzoxathiolium Compounds : 2-Substituted 1,3-benzoxathiolium tetrafluoroborates, obtained by reacting o-mercaptophenol with various carboxylic acids and compounds, demonstrate this compound's role in organic synthesis (Barbero et al., 1986).

  • Heterooctanuclear Cluster Complex Formation : In the synthesis of Co6Ru2(MP)10(PBun3)6, this compound is used, indicating its utility in complex inorganic syntheses and the study of magnetic properties of such compounds (Chen et al., 1997).

  • Synthesis of Pd(II) Phosphinito–Thiophosphinito Compounds : The reaction of 3-mercaptophenol with diphenylchlorophosphine leads to the formation of non-symmetric phosphinito–thiophosphinito PSCOP pincer complexes, showing its role in organometallic chemistry (Serrano‐Becerra et al., 2010).

Safety and Hazards

2-Mercaptophenol is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxythiophenol are largely unexplored. It is known that 2-Hydroxythiophenol can interact with various enzymes, proteins, and other biomolecules. As a sulfur-containing ligand, it can form complexes with transition metal atoms

Cellular Effects

It is known that 2-Hydroxythiophenol can increase blood-free apoptosis inhibitor of macrophage (AIM)

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation

Properties

IUPAC Name

2-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKYTRPNOVFCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149906
Record name Phenol, o-mercapto- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-24-0
Record name 2-Mercaptophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, o-mercapto- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-mercaptophenol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2-hydroxythiophenol is C6H6OS, and its molecular weight is 126.19 g/mol.

A: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing 2-hydroxythiophenol. Studies have employed techniques like 1H NMR, 13C NMR, and APT-NMR to analyze its structure and confirm the presence of specific isomers. [] Additionally, IR spectroscopy helps identify characteristic functional groups present in the molecule. [, ]

A: 2-Hydroxythiophenol can exist in different conformations due to intramolecular hydrogen bonding. [, , ] Its stability and reactivity can be influenced by factors like pH, solvent, and temperature. For instance, under acidic conditions and microwave heating, it readily participates in three-component reactions with arylglyoxals and cyclic 1,3-dicarbonyls, leading to the formation of β-keto thioethers or tetra-substituted furans, depending on the thiol substituents. []

A: Nickel(II) complexes with ligands derived from 2-hydroxythiophenol, such as [Ni(bpy)(mp)] and [Ni(dmbpy)(mp)] (mp = 2-hydroxythiophenol, bpy = 2,2′-bipyridine, dmbpy = 4,4′-dimethyl-2,2′-bipyridine), have shown promising catalytic activity in proton reduction reactions. [] These complexes, characterized using single crystal X-ray diffraction and other spectroscopic methods, were evaluated for their catalytic activity in both photochemical and electrochemical studies. The studies demonstrated that the presence of electron-donating methyl substituents in the ligand sphere can significantly impact the catalytic performance of these complexes in different HER mechanisms. []

A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the intramolecular hydrogen bonding in 2-hydroxythiophenol and compare its different conformations. [] DFT calculations were also employed to understand the electronic structure of nickel complexes containing 2-hydroxythiophenol derivatives, revealing delocalized electronic states and the redox non-innocent nature of the ligands. [] These computational studies provide valuable insights into the structure and reactivity of these compounds.

A: The presence and position of substituents on the aromatic ring of 2-hydroxythiophenol can significantly influence its coordination chemistry. For example, the introduction of chlorine at the 5-position of 2-hydroxythiophenol (forming 5-chloro-2-hydroxythiophenol) significantly impacts its ability to form complexes with metals like vanadium(V), molybdenum, and tungsten. [] This highlights the important role of steric and electronic effects in the coordination chemistry of these compounds.

A: Several analytical techniques are employed for the analysis of 2-hydroxythiophenol and its derivatives. Gas Chromatography-Mass Spectrometry (GC/MS) has been used to identify 2-mercaptophenol in plant extracts. [] Additionally, High-Performance Liquid Chromatography coupled with Cold Vapor Atomic Fluorescence Spectrometry (HPLC/CV-AFS) has proven valuable for the speciation analysis of mercury in various environmental samples, utilizing this compound as a complexing agent for preconcentration and separation. []

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